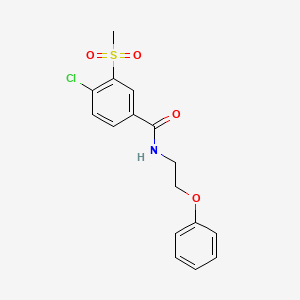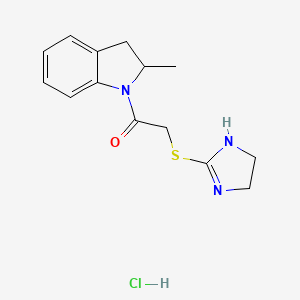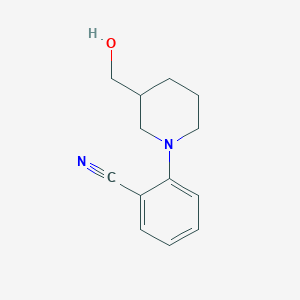
4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide, also known as CMSEB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CMSEB is a benzamide derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of 4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide has been shown to have several biochemical and physiological effects. In addition to its antitumor and antimicrobial activity, 4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Furthermore, 4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide has been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized using standard laboratory techniques. It also exhibits a broad range of biological activities, making it a versatile tool for studying various biological processes. However, there are also limitations to the use of 4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for research on 4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide. One area of focus could be the development of more potent and selective analogs of 4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide for use as anticancer agents. Another area of research could be the identification of the molecular targets of 4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide and the elucidation of its mechanism of action. Additionally, the potential use of 4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide as an antimicrobial and anti-inflammatory agent could be explored further. Overall, 4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide has shown great promise as a tool for scientific research, and further studies are needed to fully understand its potential applications.
Métodos De Síntesis
4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide has been synthesized using several methods, including the reaction of 4-chloro-3-methylsulfonylbenzoic acid with 2-phenoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 4-chloro-3-methylsulfonylbenzoic acid with 2-phenoxyethanol in the presence of a dehydrating agent such as thionyl chloride. Both methods yield 4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide as a white crystalline solid with a melting point of around 138-140°C.
Aplicaciones Científicas De Investigación
4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide has been used in scientific research for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. 4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide has been found to exhibit antitumor activity by inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents. Furthermore, 4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
Propiedades
IUPAC Name |
4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-23(20,21)15-11-12(7-8-14(15)17)16(19)18-9-10-22-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAIHPJKEAXXRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCCOC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)ethyl]-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7463140.png)
![5-benzyl-3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B7463149.png)
![N-benzyl-1-[2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7463152.png)

![3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one](/img/structure/B7463162.png)
![1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one](/img/structure/B7463167.png)


![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7463189.png)

![2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7463209.png)
![N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]phenyl]pyridine-2-carboxamide](/img/structure/B7463219.png)

![3-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl]-2-(morpholin-4-ylmethyl)quinazolin-4-one](/img/structure/B7463227.png)